molecular formula C12H16F2N2O B8368283 1-[4-(3,4-Difluorobenzyl)morpholin-2-yl]methanamine

1-[4-(3,4-Difluorobenzyl)morpholin-2-yl]methanamine

Cat. No. B8368283
M. Wt: 242.26 g/mol
InChI Key: DWKBWTXQPMQQLO-UHFFFAOYSA-N
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Patent
US07101882B2

Procedure details

Intermediate 20 was prepared in an analogous manner to Intermediate 1 (Alternative Procedure) from Intermediate 19 and 3,4-difluorobenzyl bromide, followed by deprotection to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1Cl)CN1CCOC(CN)C1.FC(F)(F)C([NH:22][CH2:23][CH:24]1[O:29][CH2:28][CH2:27][NH:26][CH2:25]1)=O.[F:32][C:33]1[CH:34]=[C:35]([CH:38]=[CH:39][C:40]=1[F:41])[CH2:36]Br>>[F:32][C:33]1[CH:34]=[C:35]([CH:38]=[CH:39][C:40]=1[F:41])[CH2:36][N:26]1[CH2:27][CH2:28][O:29][CH:24]([CH2:23][NH2:22])[CH2:25]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN2CC(OCC2)CN)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NCC1CNCCO1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CN2CC(OCC2)CN)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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